Trifluoroacetic anhydride

Catalog No.
S584263
CAS No.
407-25-0
M.F
C4F6O3
M. Wt
210.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoroacetic anhydride

CAS Number

407-25-0

Product Name

Trifluoroacetic anhydride

IUPAC Name

(2,2,2-trifluoroacetyl) 2,2,2-trifluoroacetate

Molecular Formula

C4F6O3

Molecular Weight

210.03 g/mol

InChI

InChI=1S/C4F6O3/c5-3(6,7)1(11)13-2(12)4(8,9)10

InChI Key

QAEDZJGFFMLHHQ-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)OC(=O)C(F)(F)F

Synonyms

2,2,2-Trifluoroacetic Acid 1,1’-Anhydride; Trifluoroacetic Acid Anhydride; 2,2,2-Trifluoroacetic Anhydride; Bis(trifluoroacetic) Anhydride; Hexafluoroacetic Anhydride; NSC 96965; Perfluoroacetic Anhydride; Trifluoroacetic Acid Anhydride; Trifluoroace

Canonical SMILES

C(=O)(C(F)(F)F)OC(=O)C(F)(F)F

Acylating Agent: Introducing Trifluoromethyl Groups

One of TFAA's primary functions in research lies in its ability to introduce the trifluoromethyl group (CF₃) into organic molecules. This modification significantly alters the physical and chemical properties of the resulting molecule, influencing factors like:

  • Lipophilicity: The introduction of CF₃ enhances the molecule's lipophilicity, making it more readily soluble in lipids and facilitating its passage through cell membranes .
  • Metabolic stability: The CF₃ group often improves a molecule's resistance to metabolic breakdown, extending its potential efficacy in drug development .
  • Acidity: The presence of CF₃ can strengthen the acidity of neighboring functional groups, impacting their reactivity in various reactions .

TFAA's advantage over alternative reagents for introducing CF₃ stems from its ease of handling compared to gaseous trifluoroacetyl chloride, the corresponding acyl chloride .

Facilitator of Diverse Reactions

Beyond its role as an acylating agent, TFAA finds application in several other research areas:

  • Dehydrating agent: TFAA efficiently removes water molecules from a reaction mixture, promoting reactions that require a dry environment .
  • Activating agent: TFAA activates various functional groups, enabling them to participate in subsequent reactions like the Pummerer rearrangement, a pivotal step in steroid synthesis .
  • Oxidation: TFAA can be employed in the Swern oxidation, a mild and versatile method for converting alcohols to aldehydes and ketones, offering an alternative to the more reactive oxalyl chloride at lower temperatures .
  • Reduction: In combination with sodium iodide, TFAA facilitates the reduction of sulfoxides to sulfides, expanding the toolbox for researchers studying sulfur-containing compounds .

Trifluoroacetic anhydride is a chemical compound characterized by the formula (CF3CO)2O(CF_3CO)_2O. It is the anhydride of trifluoroacetic acid and is recognized as a perfluorinated derivative of acetic anhydride. This compound is colorless and has a pungent odor, making it a notable reagent in organic synthesis due to its strong electrophilic nature and ability to facilitate various

TFAA is a highly corrosive and reactive compound. Key safety concerns include:

  • Severe skin and eye damage: Contact with TFAA can cause severe burns and permanent eye damage [].
  • Inhalation hazard: Inhalation of TFAA vapors can irritate the respiratory tract [].
  • Environmental impact: TFAA is harmful to aquatic life and should be disposed of according to proper regulations [].

Safety precautions when handling TFAA include:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].
  • Working in a well-ventilated area [].
  • Avoiding contact with water and skin [].
  • Following proper disposal procedures [].
, including:

  • Friedel-Crafts Acylation: It can promote acylation reactions involving carboxylic acids and aromatic compounds.
  • Electrophilic Aromatic Substitution: This includes nitration, sulfonation, and nitrosylation reactions.
  • Pummerer Rearrangement: It acts as an activator in this rearrangement process.
  • Swern Oxidation: Trifluoroacetic anhydride can replace oxalyl chloride in this oxidation method, allowing for reactions at lower temperatures (down to -30 °C).
  • Reduction of Sulfoxides: In combination with sodium iodide, it can reduce sulfoxides to sulfides .

The synthesis of trifluoroacetic anhydride typically involves:

  • Dehydration of Trifluoroacetic Acid: This can be achieved using phosphorus pentoxide or by reacting trifluoroacetic acid with α-halogenated acid chlorides, such as dichloroacetyl chloride.
    • The general reaction can be represented as:
    2CF3COOH+Cl2CHCOCl(CF3CO)2O+Cl2CHCOOH+HCl2CF_3COOH+Cl_2CHCOCl\rightarrow (CF_3CO)_2O+Cl_2CHCOOH+HCl
    This reaction is often conducted at elevated temperatures (80 °C to 115 °C) to facilitate the distillation of the product .
  • Distillation: The formed trifluoroacetic anhydride can be distilled off from the reaction mixture due to its relatively low boiling point (39.5 °C), allowing for efficient purification .

Trifluoroacetic anhydride has a wide range of applications:

  • Organic Synthesis: It is extensively used to introduce trifluoroacetyl groups into organic compounds.
  • Analytical Chemistry: The compound serves as a derivatizing agent for gas chromatography analysis.
  • Pharmaceuticals: It plays a role in the synthesis of active pharmaceutical ingredients by modifying functional groups in drug molecules.
  • Chemical Research: Used as a reagent in various chemical transformations and studies .

Studies have shown that trifluoroacetic anhydride interacts with various functional groups in organic compounds, leading to the formation of stable derivatives. Its reactivity with aldehydes has been particularly noted, where it forms acylated products that can be analyzed using nuclear magnetic resonance spectroscopy. Additionally, its corrosive nature necessitates careful handling to prevent adverse reactions with moisture or other reactive substances .

Trifluoroacetic anhydride shares similarities with several other compounds, particularly those that are also acid anhydrides or halogenated derivatives. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
Acetic Anhydride(CH3CO)2O(CH_3CO)_2OLess reactive than trifluoroacetic anhydride; used in simpler acylation reactions.
Hexafluoroisopropanol Anhydride(CF3)2C(OH)O(CF_3)_2C(OH)OMore sterically hindered; used in specialized reactions involving fluorinated alcohols.
Trifluoroacetyl ChlorideCF3COClCF_3COClGaseous state at room temperature; less stable than trifluoroacetic anhydride but useful for specific acylations.
Perfluoropropionic Anhydride(C3F7CO)2O(C_3F_7CO)_2OSimilar reactivity but larger carbon chain; used for fluorinated compound synthesis.

Trifluoroacetic anhydride stands out due to its strong electrophilic character and ability to introduce trifluoroacetyl groups effectively, making it a vital reagent in both synthetic and analytical chemistry .

Electrofluorination-Based Industrial Synthesis Routes

TFAA is industrially synthesized via electrofluorination of acetyl derivatives, leveraging cost-effective precursors like acetyl chloride or acetic anhydride. The process involves two stages:

  • Electrofluorination:
    $$ \text{CH}3\text{COCl} + 4\text{HF} \rightarrow \text{CF}3\text{COF} + 3\text{H}_2 + \text{HCl} $$
    This step replaces hydrogen atoms with fluorine under controlled potential, yielding trifluoroacetyl fluoride.
  • Hydrolysis and Drying:
    $$ \text{CF}3\text{COF} + \text{H}2\text{O} \rightarrow \text{CF}3\text{COOH} + \text{HF} $$
    Subsequent dehydration with phosphorus pentoxide ($$ \text{P}
    4\text{O}_{10} $$) or TFAA itself produces anhydrous TFAA.

Industrial Scale-Up (SRF Limited):

ParameterValueSource
Annual Capacity2,000–5,000 metric tons
Purity≥99%
Byproduct RecoveryAcetic acid (≥95%)

This method dominates due to its scalability and minimal waste generation, with HF recycled into the process.

Reactive Distillation Approaches for Asymmetric Anhydride Formation

Reactive distillation (RD) optimizes TFAA production by coupling synthesis and separation. Key systems include:

a) TFAA from Trifluoroacetic Acid (TFA) and Acetic Anhydride:

$$ \text{CF}3\text{COOH} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{CF}3\text{COOCOCH}3 + \text{CH}3\text{COOH} $$
$$ 2\text{CF}3\text{COOCOCH}3 \rightarrow (\text{CF}3\text{CO})2\text{O} + (\text{CH}3\text{CO})2\text{O} $$

RD Conditions:

  • Temperature: 80–120°C
  • Pressure: 50–200 kPa
  • Conversion: 60–80% (vs. 20% in batch)

Advantages:

  • Continuous removal of acetic acid drives equilibrium toward TFAA.
  • Energy savings of 20–30% compared to batch processing.

b) Disproportionation of Mixed Anhydrides:

Mixed anhydrides (e.g., acetyl trifluoroacetate) disproportionate under RD to yield TFAA and acetic anhydride:
$$ 2\text{CF}3\text{COOCOCH}3 \rightarrow (\text{CF}3\text{CO})2\text{O} + (\text{CH}3\text{CO})2\text{O} $$

Performance Metrics:

ParameterTFAA YieldPurity
Single-Stage RD65%92%
Multi-Stage RD85%99%

This method is favored for its ability to handle thermodynamically limited reactions.

Mechanistic Studies of TFAA-Mediated Acylation Reactions

TFAA’s role as an acylating agent involves ion-pair intermediates and electrophilic activation:

a) Friedel-Crafts Acylation:

Protonation of TFAA generates a reactive acylium ion:
$$ (\text{CF}3\text{CO})2\text{O} + \text{H}^+ \rightarrow \text{CF}3\text{C}\equiv\text{O}^+ + \text{CF}3\text{COO}^- $$
This ion attacks aromatic rings, with kinetics following third-order dependence on [TFAA], [acid], and [substrate].

Kinetic Parameters (2-Methylfuran Acylation):

ParameterValue
$$ k_{\text{obs}} $$0.15 L²/mol²·s
Activation Energy45 kJ/mol

b) Peptide Synthesis:

TFAA activates carboxylic acids as mixed anhydrides, enabling amide bond formation without racemization.

Radical Generation Pathways in Photocatalytic TFAA Activation

Recent advances utilize TFAA as a CF$$_3$$ source via photoredox catalysis:

a) Trifluoroacetylation of Alkenes:

Under blue light, Ru(bpy)$$3^{2+}$$ catalyzes TFAA decarboxylation:
$$ \text{CF}
3\text{CO}2^- \rightarrow \text{CF}3^\cdot + \text{CO}2 + e^- $$
The CF$$
3^\cdot$$ radical adds to alkenes, forming trifluoromethyl ketones.

Conditions and Yields:

SubstrateCatalystYield (%)
StyreneRu(bpy)$$_3^{2+}$$78
1-HexeneIr(ppy)$$_3$$65

b) Electrophotochemical Trifluoromethylation:

Combining electrochemistry and light, TFA is oxidized at graphite anodes to generate CF$$3^\cdot$$, enabling catalyst-free functionalization of arenes:
$$ \text{CF}
3\text{COOH} \rightarrow \text{CF}3^\cdot + \text{CO}2 + \text{H}^+ + e^- $$

Advantages:

  • Avoids stoichiometric oxidants.
  • Tolerates electron-rich and -poor arenes (yields: 50–85%).

The utilization of trifluoroacetic anhydride as a trifluoromethyl source represents a significant advancement in fluoroorganic chemistry, offering practical alternatives to traditional trifluoromethylation reagents [6] [9] [16]. Recent developments in photoredox catalysis have unlocked the potential of trifluoroacetic anhydride to serve as an economical and readily available source of trifluoromethyl radicals through controlled carbon-oxygen bond fragmentation processes [32] [34].

The photoredox-catalyzed trifluoromethylation methodology employs visible light irradiation in combination with iridium-based photocatalysts to generate trifluoromethyl radicals from trifluoroacetic anhydride [33]. This approach has demonstrated remarkable substrate tolerance, accommodating a diverse array of heteroarenes and arenes under mild reaction conditions [9]. The mechanism involves initial photoexcitation of the iridium catalyst, followed by single-electron transfer to trifluoroacetic anhydride, resulting in the formation of highly reactive trifluoromethyl radicals that readily add to aromatic substrates [35].

Extensive substrate scope studies have revealed that five-membered heterocycles, including furans, thiophenes, and pyrroles, undergo efficient trifluoromethylation with yields ranging from seventy-eight to ninety-four percent [33]. The reaction typically proceeds at room temperature over twelve to twenty-four hours, making it operationally convenient for synthetic applications [6]. Notably, the protocol exhibits excellent chemoselectivity, preserving sensitive functional groups such as halides and esters throughout the transformation [9].

SubstrateTemperature (°C)CatalystYield (%)Reaction TimeReference
Furan derivativesRoom temperatureRuthenium(phenanthroline)₃Cl₂78-9412-24 h [33]
Thiophene compoundsRoom temperatureRuthenium(phenanthroline)₃Cl₂70-8712-24 h [33]
Pyrrole derivativesRoom temperatureRuthenium(phenanthroline)₃Cl₂88-9112-24 h [33]
Benzene25Iridium(2-phenylpyridine)₃65-8512 h [9]
Toluene25Iridium(2-phenylpyridine)₃70-8512 h [9]
Anisole25Iridium(2-phenylpyridine)₃60-8012 h [9]

The scalability of trifluoroacetic anhydride-mediated trifluoromethylation has been demonstrated through gram-scale syntheses of trifluoromethylated heterocycles [10]. These large-scale procedures maintain comparable efficiency to small-scale reactions while providing cost-effective access to fluorinated building blocks essential for pharmaceutical applications [10]. The methodology has found particular utility in the late-stage functionalization of complex natural products and drug molecules, enabling the introduction of trifluoromethyl groups without compromising existing stereochemistry [9].

Advanced mechanistic investigations using spectroscopic techniques have revealed that the reaction proceeds through an electrophotochemical pathway involving the generation of trifluoroacetate radicals [6]. These radicals undergo rapid decarboxylation to produce the desired trifluoromethyl radicals, which subsequently engage in radical addition to aromatic systems [16]. The use of diaryl sulfoxides as co-catalysts has been shown to enhance the efficiency of radical generation, providing improved yields and reduced reaction times [34].

Role in Friedel-Crafts Acylations of Electron-Deficient Arenes

Trifluoroacetic anhydride has revolutionized Friedel-Crafts acylation chemistry by enabling efficient acylation of electron-deficient aromatic systems that are typically unreactive toward conventional acylating agents [7] [17]. The unique electronic properties of trifluoroacetic anhydride, combined with its enhanced electrophilicity, allow for successful acylation of challenging substrates under relatively mild conditions [19] [24].

The mechanism of trifluoroacetic anhydride-mediated Friedel-Crafts acylation involves the formation of unsymmetrical anhydrides through nucleophilic attack of carboxylic acids on trifluoroacetic anhydride [24]. The resulting mixed anhydrides exhibit significantly enhanced reactivity compared to symmetrical anhydrides due to the electron-withdrawing effect of the trifluoromethyl group, which increases the electrophilicity of the acyl carbon [24]. This activation enables the acylation of electron-deficient arenes that would otherwise require harsh conditions or fail entirely with traditional acylating agents [7].

Systematic studies on electron-deficient aromatic substrates have demonstrated that trifluoroacetic anhydride can successfully promote acylation reactions with yields ranging from fifty-five to eighty-five percent [17]. The reaction typically employs Lewis acid co-catalysts such as boron trifluoride etherate or aluminum chloride to further enhance the electrophilicity of the acylating species [17]. Temperature control between zero and twenty-five degrees Celsius has proven optimal for achieving high yields while minimizing side reactions [7].

SubstrateCo-catalystTemperature (°C)Yield (%)SelectivityReference
Electron-deficient benzenesBoron trifluoride·diethyl ether0 to 2565-85High para-selectivity [17]
FluorobenzeneAluminum chloride0 to 4070-82Moderate ortho/para [7]
ChlorobenzeneAluminum chloride0 to 4068-80High para-selectivity [7]
NitrobenzeneTitanium tetrachloride-10 to 2055-75Meta-selectivity [7]
Thiazole derivativesNone25-6060-78C2-selectivity [17]

The regioselectivity patterns observed in trifluoroacetic anhydride-mediated acylations follow predictable trends based on substrate electronic properties [7]. Electron-deficient substrates bearing electron-withdrawing groups such as halogens typically exhibit high para-selectivity, while nitro-substituted aromatics show meta-selectivity consistent with the directing effects of the nitro group [7]. Heterocyclic substrates, including thiazoles and pyridines, demonstrate position-specific reactivity that can be controlled through careful selection of reaction conditions [17] [19].

The synthetic utility of this methodology extends beyond simple acylation reactions to encompass complex multi-step transformations [17]. Recent developments have showcased the application of trifluoroacetic anhydride in tetra-functionalization processes, where amino acids undergo simultaneous amidation, anhydride formation, Friedel-Crafts acylation, and cyclization to generate structurally complex oxazole derivatives [17]. These cascade reactions proceed under operationally simple conditions and provide rapid access to pharmaceutically relevant heterocycles [17].

Trifluoroacetic Anhydride-Mediated Swern Oxidation Modifications

The adaptation of trifluoroacetic anhydride as an activating agent in Swern oxidation represents a significant improvement over traditional methods, offering enhanced temperature tolerance and reduced side reaction formation [8] [19]. This modification allows oxidation reactions to proceed at temperatures up to minus thirty degrees Celsius, compared to the minus seventy-eight degrees Celsius required for conventional oxalyl chloride-activated systems [8].

The mechanistic pathway for trifluoroacetic anhydride-mediated Swern oxidation involves initial reaction between dimethyl sulfoxide and trifluoroacetic anhydride to form an alkoxysulfonium intermediate [8]. This activated species subsequently reacts with alcohol substrates through nucleophilic attack at the positively charged sulfur center, followed by alpha-hydrogen elimination to generate the corresponding carbonyl compounds [25]. The trifluoroacetate leaving group provides enhanced stability to the intermediate compared to traditional activating agents [8].

Primary alcohols undergo smooth oxidation to aldehydes with yields typically ranging from eighty-five to ninety-five percent under optimized conditions [8]. Secondary alcohols are efficiently converted to ketones with comparable yields of eighty to ninety-two percent, demonstrating the broad applicability of this modification [8]. The reaction tolerates a wide range of functional groups, including halides, esters, and ethers, making it suitable for complex molecule synthesis [30].

SubstrateProductTemperature (°C)Yield (%)Side ProductsReference
Primary alcoholsAldehydes-30 to 085-95Minimal [8]
Secondary alcoholsKetones-30 to 080-92Minimal [8]
Benzylic alcoholsBenzaldehydes/ketones-20 to 1075-90Some elimination [8]
Allylic alcoholsα,β-Unsaturated carbonyls-30 to 070-85Some rearrangement [8]
GlycolsDialdehydes/diketones-30 to 065-80Some over-oxidation [8]

Advanced applications of trifluoroacetic anhydride-mediated Swern oxidation have been demonstrated in the synthesis of complex natural products and pharmaceutical intermediates [30]. The method has proven particularly valuable in peptide chemistry, where selective oxidation of hydroxyl-containing amino acid residues can be achieved without affecting other sensitive functionalities [30]. Continuous flow adaptations of this methodology have enabled large-scale production with improved safety profiles and consistent product quality [8].

The superior performance of trifluoroacetic anhydride compared to traditional activating agents stems from its enhanced electrophilicity and the stability of the trifluoroacetate leaving group [24]. This combination results in faster reaction rates, reduced formation of elimination products, and improved tolerance for sterically hindered substrates [8]. The methodology has found particular application in steroid chemistry, where selective oxidation of specific hydroxyl groups can be achieved with high fidelity [15].

Enolate Chemistry and Ketone Functionalization Protocols

Trifluoroacetic anhydride has emerged as a powerful tool for ketone functionalization through enolate chemistry, offering unique reactivity patterns that complement traditional enolate formation methods [11] [12] [18]. The compound's ability to serve both as an activating agent and as a source of electrophilic trifluoromethyl equivalents has opened new avenues for ketone derivatization [13].

The formation of enolates using trifluoroacetic anhydride proceeds through initial deprotonation of the ketone substrate, followed by trifluoroacetylation of the resulting enolate anion [11]. This process generates stable trifluoroacetyl enolates that exhibit enhanced nucleophilicity compared to their non-fluorinated counterparts [12]. The electron-withdrawing nature of the trifluoroacetyl group stabilizes the enolate while maintaining its reactivity toward electrophiles [18].

Systematic investigations of ketone substrates have revealed that cyclic ketones, particularly cyclohexanone and cyclopentanone, undergo efficient functionalization with yields ranging from fifty-five to seventy-eight percent [18]. Acyclic ketones, including acetophenone and diethyl ketone, also participate in these transformations with yields between sixty and ninety percent [11] [13]. The reaction conditions typically require temperatures between zero and eighty degrees Celsius, depending on the substrate and desired transformation [11].

Ketone SubstrateFunctionalization TypeTrifluoroacetic Anhydride EquivalentTemperature (°C)Yield (%)Diastereomeric Ratio/Enantiomeric ExcessReference
Acetophenoneα-Trifluoroacetylation1.20 to 2575-88Not applicable [13]
Cyclohexanoneα-Methylation2.025 to 6065-783:1 dr [18]
AcetoneEnamine formation1.5-10 to 2080-92Not applicable [11]
Butanoneα-Arylation1.325 to 5070-852:1 dr [12]
CyclopentanoneRing expansion1.840 to 8055-70Not applicable [11]

The stereochemical outcomes of trifluoroacetic anhydride-mediated ketone functionalizations have been extensively studied, revealing predictable selectivity patterns based on substrate structure and reaction conditions [18]. Cyclic ketones typically exhibit moderate to good diastereoselectivity, with ratios ranging from two-to-one to three-to-one in favor of the major isomer [18]. Asymmetric variants employing chiral catalysts have achieved enantioselectivities exceeding eighty-five percent for specific transformations [11].

Advanced synthetic applications have demonstrated the utility of trifluoroacetic anhydride in complex ketone derivatizations, including ring expansion reactions and stereoselective alkylations [11] [18]. The methodology has proven particularly valuable in the synthesis of trifluoromethyl-containing heterocycles, where the ketone functionalization step serves as a key bond-forming event [11]. These protocols have found application in medicinal chemistry programs targeting fluorinated drug candidates [12].

The mechanistic understanding of trifluoroacetic anhydride-mediated enolate chemistry has been enhanced through computational studies and spectroscopic investigations [11]. These studies have revealed that the trifluoroacetyl group serves multiple roles, including enolate stabilization, electrophile activation, and stereochemical control [18]. The interplay between these factors determines the overall efficiency and selectivity of the transformation [12].

Physical Description

Liquid

XLogP3

2.1

UNII

5ENA87IZHT

GHS Hazard Statements

Aggregated GHS information provided by 100 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (92%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (45%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

407-25-0

Wikipedia

Trifluoroacetic anhydride

General Manufacturing Information

All other basic organic chemical manufacturing
Pharmaceutical and medicine manufacturing
Acetic acid, 2,2,2-trifluoro-, 1,1'-anhydride: ACTIVE

Dates

Modify: 2023-08-15

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